1-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrrole-2-carboxamide
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Overview
Description
The compound “1-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrrole-2-carboxamide” is a complex organic molecule that contains several heterocyclic rings, including a pyrrole and a thieno[2,3-d]pyrimidine . These types of structures are often found in pharmaceuticals and other biologically active compounds.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains a pyrrole ring, which is a five-membered ring with one nitrogen atom, and a thieno[2,3-d]pyrimidine, which is a fused ring system containing a thiophene and a pyrimidine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen and oxygen atoms could allow for hydrogen bonding, which could affect its solubility and stability .Scientific Research Applications
Synthesis Techniques
- The synthesis of thieno[2,3-d]pyrimidines, which are structurally related to the compound , involves various chemical reactions. For instance, a study described the synthesis of 4-methyl-6-phenyl-thieno[2,3-d]pyrimidines, highlighting the formation of tricyclic 1,3-oxazinone derivatives and bisamides through specific reaction conditions (Wagner, Vieweg, & Leistner, 1993).
Antimicrobial and Anticancer Applications
- Some derivatives of thieno[2,3-d]pyrimidines have shown antimicrobial and anticancer properties. For instance, certain 3,4-dihydro pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ones were synthesized and found to possess antistaphylococcal activity (Kostenko et al., 2008).
- A study involving novel pyrazolopyrimidines derivatives demonstrated their potential as anticancer and anti-5-lipoxygenase agents, indicating the broad scope of biological activities these compounds can exhibit (Rahmouni et al., 2016).
Novel Synthetic Approaches
- Innovative methods for synthesizing related compounds like thienopyrazole derivatives have been developed. These methods involve specific reactions to form chloromethyl pyrimidinone compounds and thiol derivatives, which are then alkylated to produce various compounds (Ahmed, El-Dean, Zaki, & Radwan, 2018).
- New approaches to synthesize thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives have been reported, demonstrating the versatility of synthetic methods available for these types of compounds (El-Meligie, Khalil, El-Nassan, & Ibraheem, 2020).
Antiallergenic Activity
- Certain 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates have been identified as orally active antiallergy agents. Research indicates that modifications to the compound, such as specific substitutions at the 5 and 6 positions, optimize antiallergenic activity (Temple et al., 1979).
Safety and Hazards
properties
IUPAC Name |
1-methyl-N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-10-17-14-11(5-9-22-14)15(21)19(10)8-6-16-13(20)12-4-3-7-18(12)2/h3-5,7,9H,6,8H2,1-2H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMHXDWBHHSEMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CS2)C(=O)N1CCNC(=O)C3=CC=CN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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